molecular formula C13H12N2OS B10977691 2-phenyl-N-(1,3-thiazol-2-yl)cyclopropanecarboxamide

2-phenyl-N-(1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B10977691
M. Wt: 244.31 g/mol
InChI Key: ZOOMNALRJFPRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-N-(13-thiazol-2-yl)cyclopropane-1-carboxamide is a compound that features a cyclopropane ring substituted with a phenyl group and a thiazole moiety. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(13-thiazol-2-yl)cyclopropane-1-carboxamide typically involves the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This three-component reaction yields substituted thiazole derivatives in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves multi-step organic synthesis techniques that are scalable for industrial applications. These methods often require optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-(13-thiazol-2-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Phenyl-N-(13-thiazol-2-yl)cyclopropane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(13-thiazol-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to engage in various biochemical interactions, including binding to enzymes and receptors. This interaction can inhibit or activate specific pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-N-(13-thiazol-2-yl)cyclopropane-1-carboxamide is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other thiazole derivatives. This structural feature enhances its potential for diverse biological activities and applications .

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

2-phenyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C13H12N2OS/c16-12(15-13-14-6-7-17-13)11-8-10(11)9-4-2-1-3-5-9/h1-7,10-11H,8H2,(H,14,15,16)

InChI Key

ZOOMNALRJFPRHO-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NC2=NC=CS2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.